1,1-Dioxothiolane-3-carbonyl chloride (CAS 89463-78-5): A Technical Guide to Sulfolane-Mediated Drug Design and Synthesis
1,1-Dioxothiolane-3-carbonyl chloride (CAS 89463-78-5): A Technical Guide to Sulfolane-Mediated Drug Design and Synthesis
Executive Summary
In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the strategic incorporation of bioisosteres. 1,1-Dioxothiolane-3-carbonyl chloride (CAS: 89463-78-5) has emerged as a critical electrophilic building block for introducing the sulfolane (tetrahydrothiophene-1,1-dioxide) moiety into drug scaffolds [1]. By serving as a highly reactive acylating agent, this compound enables the rapid synthesis of sulfolane-amides and esters. This technical guide explores the structural chemistry, mechanistic utility, and field-proven experimental protocols for utilizing 1,1-dioxothiolane-3-carbonyl chloride in advanced drug development.
Chemical Identity and Structural Analysis
1,1-Dioxothiolane-3-carbonyl chloride is the acyl chloride derivative of 1,1-dioxothiolane-3-carboxylic acid [3]. The molecule is characterized by a five-membered saturated heterocyclic ring containing a sulfone group ( −SO2− ) at position 1 and an acyl chloride group ( −COCl ) at position 3.
The strong electron-withdrawing nature of the sulfone group significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. However, this also renders the reagent exceptionally sensitive to ambient moisture, necessitating stringent anhydrous handling protocols [2].
Table 1: Physicochemical Properties & Identification
| Property | Value / Description |
| CAS Number | 89463-78-5 [1] |
| IUPAC Name | 1,1-Dioxo-1 λ6 -thiolane-3-carbonyl chloride |
| Molecular Formula | C5H7ClO3S |
| Molecular Weight | 182.63 g/mol [1] |
| Core Structural Motif | Sulfolane (Tetrahydrothiophene-1,1-dioxide) |
| Reactivity Profile | Highly reactive electrophile; moisture-sensitive [2] |
Mechanistic Insights: The Sulfolane Bioisostere in Drug Development
The integration of a sulfolane ring is a deliberate structural choice in drug design. When 1,1-dioxothiolane-3-carbonyl chloride is coupled with a target amine, the resulting amide conjugate benefits from several causality-driven pharmacological enhancements:
-
Aqueous Solubility: The sulfone group possesses a high dipole moment. Unlike lipophilic cycloalkanes, the sulfolane ring interacts favorably with water molecules via dipole-dipole interactions and hydrogen bond acceptance, drastically lowering the LogP of the parent molecule.
-
Metabolic Stability: The electron-deficient nature of the sulfolane ring deactivates the adjacent carbon-hydrogen bonds toward oxidative metabolism by Cytochrome P450 (CYP450) enzymes, prolonging the drug's half-life [4].
-
Target Affinity: The rigid, non-planar geometry of the five-membered ring provides a defined spatial vector for the sulfone oxygen atoms to engage in specific hydrogen-bonding interactions within target protein binding pockets (e.g., GPCRs and kinases) [4].
Pharmacokinetic and pharmacodynamic enhancements driven by the sulfolane bioisostere.
Experimental Protocols: Nucleophilic Acyl Substitution
To achieve high-yield amide coupling using 1,1-dioxothiolane-3-carbonyl chloride, the reaction must be treated as a self-validating system where environmental control directly dictates the purity of the output. The following protocol details a standard Schotten-Baumann-type coupling in an organic matrix.
Step-by-Step Methodology: Amide Coupling
Step 1: Preparation of the Anhydrous Matrix
-
Action: Flame-dry a round-bottom flask under a continuous flow of inert gas (Argon or Nitrogen). Add 1.0 equivalent of the target primary or secondary amine and dissolve in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to achieve a 0.1 M concentration.
-
Causality: 1,1-Dioxothiolane-3-carbonyl chloride is highly susceptible to hydrolysis. Trace water will rapidly convert it back to 1,1-dioxothiolane-3-carboxylic acid[3], generating hydrochloric acid (HCl) and terminating the reaction.
Step 2: Base Selection and Addition
-
Action: Add 2.0 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct generated during acyl substitution. Its significant steric bulk prevents it from acting as a competing nucleophile, avoiding the formation of unreactive acylammonium intermediates that can occur with less hindered bases.
Step 3: Electrophile Activation and Coupling
-
Action: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 1.1 equivalents of 1,1-dioxothiolane-3-carbonyl chloride in a minimal volume of anhydrous DCM and add it dropwise over 15 minutes.
-
Causality: The nucleophilic attack on the highly electrophilic acyl chloride is exothermic. Maintaining 0 °C controls the reaction kinetics, suppressing side reactions (such as ketene formation or ring opening) and ensuring high chemoselectivity.
Step 4: Self-Validation and Monitoring
-
Action: Allow the reaction to slowly warm to room temperature. Monitor progression via LC-MS or TLC (typically complete within 2–4 hours).
-
Causality: Disappearance of the amine starting material and the appearance of the desired mass peak [ M+H ] validates the successful formation of the sulfolane-amide bond.
Step 5: Workup and Purification
-
Action: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM ( 3× ). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure.
-
Causality: The mildly basic bicarbonate wash neutralizes any residual acid and partitions the DIPEA·HCl salts into the aqueous phase, leaving the neutral sulfolane-amide product isolated in the organic phase for subsequent flash chromatography.
Workflow of nucleophilic acyl substitution using 1,1-Dioxothiolane-3-carbonyl chloride.
Applications in Advanced Therapeutics
The utility of 1,1-dioxothiolane-3-carbonyl chloride is heavily documented in patent literature surrounding metabolic and neurological drug discovery:
-
GPR40 Receptor Agonists: In the development of novel indanyloxydihydrobenzofuranylacetic acid derivatives for the treatment of metabolic diseases (such as Type 2 Diabetes and dyslipidemia), the sulfolane moiety is introduced via 1,1-dioxothiolane-3-carbonyl chloride to enhance the solubility and tolerability of the receptor agonists [4].
-
Kinase Inhibitors: The reagent is frequently utilized to cap piperazine or amine-bearing scaffolds in the synthesis of JNK (c-Jun N-terminal kinase) inhibitors, where the polar sulfone acts as a critical hydrogen bond acceptor within the kinase hinge region.
By leveraging the precise chemical reactivity of 1,1-dioxothiolane-3-carbonyl chloride, medicinal chemists can predictably tune the physicochemical properties of lead compounds, accelerating the transition from discovery to preclinical development.
References
-
Title: 1,1-Dioxo-1lambda6-thiolane-3-carboxylic acid | CID 428044 - PubChem Source: nih.gov URL: [Link]
- Title: WO2013144098A1 - New indanyloxydihydrobenzofuranylacetic acid derivatives and their use as gpr40 receptor agonists Source: Google Patents URL
